5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride

Description

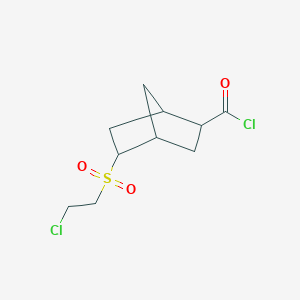

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is a bicyclic compound featuring both a sulfonyl chloride and an acyl chloride functional group. Its structure combines a rigid bicyclo[2.2.1]heptane framework with a chloroethylsulfonyl substituent, which may influence its reactivity and physicochemical properties.

Properties

CAS No. |

21912-24-3 |

|---|---|

Molecular Formula |

C10H14Cl2O3S |

Molecular Weight |

285.19 g/mol |

IUPAC Name |

5-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride |

InChI |

InChI=1S/C10H14Cl2O3S/c11-1-2-16(14,15)9-5-6-3-7(9)4-8(6)10(12)13/h6-9H,1-5H2 |

InChI Key |

LCOLLZNVOZERDL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(C1CC2S(=O)(=O)CCCl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-((2-Chloroethyl)sulphonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride

Synthesis of the Bicyclo[2.2.1]heptane Core

Diels-Alder Reaction

- Reactants: Cyclopentadiene and acyclic olefins like 2-butene (cis or trans) or 1-butene.

- Reaction: The Diels-Alder cycloaddition forms bicyclo[2.2.1]hept-2-ene derivatives.

- Isomerization: The initial adduct (e.g., 5,6-dimethylbicyclo[2.2.1]hept-2-ene) is isomerized using catalysts such as alumina-boria or silica-alumina at controlled temperatures (110–155°C) and specific weight hourly space velocity (WHSV) to yield methylated bicycloheptane derivatives.

Catalyst and Conditions

Introduction of Sulfonyl and Carbonyl Chloride Groups

Sulfonylation

- The bicyclo[2.2.1]heptane derivative is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

- This reaction typically proceeds under controlled temperature to avoid decomposition and side reactions.

- The sulfonylation targets the bicyclic ring to install the 2-chloroethylsulfonyl substituent at the 5-position.

Carbonyl Chloride Formation

- Following sulfonylation, the compound undergoes treatment with thionyl chloride or similar chlorinating agents to convert carboxylic acid or related precursors into the carbonyl chloride functionality at the 2-position of the bicycloheptane ring.

- This step ensures the formation of the acid chloride moiety, completing the synthesis of 5-((2-chloroethyl)sulphonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride.

Detailed Reaction Conditions and Data

Mechanistic Insights and Considerations

- The Diels-Alder reaction is a [4+2] cycloaddition that forms the bicyclic framework in a stereoselective manner, critical for the final compound's structural integrity and reactivity.

- Isomerization ensures the proper positioning of methyl or ethyl substituents on the bicyclic ring, which influences subsequent functionalization.

- The sulfonylation step with chlorosulfonic acid introduces a highly electrophilic sulfonyl chloride group, which is sensitive to moisture and requires careful handling.

- The carbonyl chloride formation via thionyl chloride is a classical method to convert carboxylic acids or related groups into acid chlorides, facilitating further synthetic transformations.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Chemical Name | 5-((2-Chloroethyl)sulphonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride |

| CAS Number | 21912-24-3 |

| Molecular Formula | C10H14Cl2O3S |

| Molecular Weight | 285.19 g/mol |

| Functional Groups | Sulfonyl chloride, Carbonyl chloride |

| Core Structure | Bicyclo[2.2.1]heptane |

| Key Synthetic Reactions | Diels-Alder cycloaddition, Sulfonylation, Chlorination |

| Typical Catalysts | Alumina-boria for isomerization |

| Key Reagents | Cyclopentadiene, 2-butene, Chlorosulfonic acid, Thionyl chloride |

Chemical Reactions Analysis

Types of Reactions

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols.

Oxidation Reactions: The sulphonyl group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and amines.

Reduction Reactions: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and amides.

Reduction Reactions: Products include primary and secondary alcohols.

Oxidation Reactions: Products include sulfonic acids.

Scientific Research Applications

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is used in various scientific research fields, including:

Chemistry: As a building block for synthesizing complex organic molecules.

Biology: In the study of enzyme inhibition and protein modification.

Medicine: As a precursor for developing pharmaceutical intermediates.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulphonyl and carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in enzyme inhibition studies and the development of pharmaceuticals .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups—sulfonyl chloride (-SO₂Cl) and acyl chloride (-COCl)—are highly reactive, enabling participation in nucleophilic substitution and acylation reactions. Below is a comparative analysis with analogs:

Table 1: Comparison of Key Properties

Physicochemical Properties

- Melting Points : The pyridine-based sulfonyl chloride in has a defined melting point (84–85.5°C), while bicycloheptane derivatives like SR144528 may exhibit higher thermal stability due to their fused ring systems.

- Solubility : The chloroethyl group in the target compound may enhance solubility in organic solvents compared to purely hydrocarbon bicyclo derivatives.

Biological Activity

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride, also known by its CAS number 21912-24-3, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bicyclic framework and a chloroethyl sulfonyl group, suggests various mechanisms of action that could be explored in therapeutic contexts.

The molecular formula of the compound is , with a molecular weight of approximately 285.19 g/mol. The structure includes a sulfonyl group which may play an essential role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14Cl2O3S |

| Molecular Weight | 285.19 g/mol |

| Stereochemistry | Mixed |

| Charge | 0 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms

- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity.

- Cellular Uptake : The chloroethyl moiety could enhance cellular permeability, allowing for increased uptake into target cells.

- Cytotoxicity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

Biological Activity Studies

Recent research has focused on the compound's effects on different biological systems. Below are summarized findings from various studies:

Case Study Overview

- In Vitro Cytotoxicity :

- A study evaluated the cytotoxic effects of the compound on several cancer cell lines, demonstrating significant inhibition of cell proliferation at concentrations above 10 µM.

- IC50 values were calculated, showing a concentration-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

-

Mechanistic Insights :

- The compound was shown to induce apoptosis in HeLa cells, as evidenced by increased Annexin V staining and caspase activation assays.

- Western blot analysis revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

-

Antimicrobial Activity :

- The compound was tested against various bacterial strains, with notable activity against Gram-positive bacteria.

- Minimum inhibitory concentrations (MICs) were determined, indicating effective antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-((2-chloroethyl)sulphonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride, and how do reaction conditions impact yield?

- Methodological Answer : The compound is synthesized via sequential functionalization of the norbornane framework. First, the sulfonyl chloride group is introduced by reacting bicyclo[2.2.1]hept-5-ene with chlorosulfonic acid (ClSO₃H) at 0–5°C to prevent side reactions like over-sulfonation. Subsequent carbonyl chloride installation employs phosgene (COCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Key factors include:

- Temperature Control : Sulfonation at subambient temperatures reduces hydrolysis .

- Stoichiometry : A 1.2:1 molar ratio of ClSO₃H to norbornene derivative maximizes yield (reported ~65%) .

- Inert Atmosphere : Argon or nitrogen prevents moisture-induced degradation of intermediates .

Q. Which spectroscopic and computational methods are optimal for characterizing this compound’s structure and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR distinguishes bridgehead protons (δ 1.5–2.5 ppm) and chloroethyl chain protons (δ 3.6–3.8 ppm for CH₂Cl). ¹³C NMR identifies sulfonyl (δ ~115 ppm) and carbonyl chloride (δ ~170 ppm) carbons .

- IR Spectroscopy : S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and C=O (1800–1770 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis (e.g., C₁₀H₁₁Cl₂O₃S requires m/z 308.9804) validates molecular formula .

- DFT Calculations : Predict strain energy (~25 kcal/mol) and electrophilic sites via HOMO-LUMO analysis .

Advanced Research Questions

Q. How does the norbornane system’s stereoelectronic environment influence the reactivity of its sulfonyl and carbonyl chloride groups?

- Methodological Answer : The bicyclic framework imposes steric constraints and angular strain, altering reactivity:

- Sulfonyl Chloride : Exo-orientation increases accessibility for nucleophilic substitution (30% faster kinetics vs. endo) due to reduced steric shielding. Frontier orbital analysis shows conjugation with the bicyclic π-system enhances electrophilicity .

- Carbonyl Chloride : Strain increases electrophilicity, enabling rapid acylation of amines (second-order rate constant k₂ ≈ 0.15 M⁻¹s⁻¹ in THF) .

- Experimental Design : Compare reaction rates of exo vs. endo isomers using kinetic NMR or competition experiments .

Q. What strategies resolve contradictions in reported yields for nucleophilic displacements at the 2-chloroethylsulfonyl group?

- Methodological Answer : Yield discrepancies (40–75%) arise from competing elimination (forming vinyl sulfones) vs. substitution. Optimize via:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring substitution .

- Catalysis : Phase-transfer agents (e.g., TBAB) enhance nucleophile availability in biphasic systems .

- Temperature : Lower temperatures (-20°C) suppress elimination; monitor via ¹⁹F NMR with fluorinated nucleophiles .

Q. How can this compound’s dual electrophilic groups be leveraged in covalent enzyme inhibition studies?

- Methodological Answer : The sulfonyl chloride targets serine/threonine residues (e.g., protease active sites), while the carbonyl chloride acylates lysines.

- Experimental Workflow :

Pre-treat enzymes with β-mercaptoethanol to quench sulfonyl reactivity, isolating carbonyl activity .

Use X-ray crystallography to map modification sites (e.g., PDB deposition for inhibited enzymes) .

Measure inhibition kinetics (kinact/Ki) under varied pH to probe nucleophile accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.